3-((2s)Pyrrolidin-2-yl)-5-methylpyridine
Description
Structure
3D Structure
Properties
CAS No. |
1073556-07-6 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-5-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3/t10-/m0/s1 |
InChI Key |
ROFRZRRVJWMLMU-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=CN=C1)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2 |
Origin of Product |
United States |
Historical Trajectory and Foundational Studies of Nicotinic Acetylcholine Receptor Nachr Ligands
The journey to understanding nicotinic acetylcholine (B1216132) receptors (nAChRs) is a cornerstone of modern neuroscience. The concept of a "receptive substance" was first proposed over a century ago to explain how chemicals like nicotine (B1678760) and curare could elicit physiological effects. frontiersin.org This laid the groundwork for the eventual isolation and characterization of the nAChR as the first identified neurotransmitter receptor. frontiersin.org Early research was heavily reliant on naturally occurring toxins from plants and animals, which proved instrumental in classifying and purifying these receptors. frontiersin.org
The discovery that nAChRs were not a single entity but a diverse family of receptor subtypes was a pivotal moment in neuropharmacology. Initial structure-activity studies distinguished between receptors at the neuromuscular junction and those in autonomic ganglia. nih.gov This diversity was later revealed to be far greater, with the identification of numerous subunits (α2–α10 and β2–β4) that combine in various pentameric arrangements to form a wide array of neuronal nAChRs. frontiersin.org Each of these subtypes possesses distinct pharmacological and physiological properties.
This heterogeneity presented a major challenge and opportunity: the development of subtype-selective ligands. The ability to target specific nAChR subtypes is crucial for understanding their individual contributions to physiological processes and for creating targeted therapeutics with fewer side effects. The two major nAChR subtypes in the brain, α4β2 and α7, became primary targets for drug discovery due to their widespread distribution and involvement in cognitive functions. nih.gov The development of compounds that can selectively interact with these subtypes has been a guiding principle of contemporary nAChR research. nih.govnih.gov
Strategic Importance of 3 2s Pyrrolidin 2 Yl 5 Methylpyridine As a Selective Nachr Probe
The strategic value of 3-((2S)Pyrrolidin-2-yl)-5-methylpyridine lies in its design as a selective molecular probe, building upon the foundational structure of nicotine (B1678760). Its chemical structure, featuring a methyl group at the 5-position of the pyridine (B92270) ring, is a key modification intended to fine-tune its interaction with specific nAChR subtypes.
The development of selective ligands is essential for teasing apart the functions of closely related receptor subtypes, such as the α4β2 and α3β4 nAChRs. Research into the structure-activity relationships (SAR) of nicotinic compounds has shown that substitutions on the pyridine ring are critical determinants of subtype selectivity. For instance, bulky substituents at the 6-position of the pyridine ring can reduce affinity, while other modifications can enhance it. researchgate.net
While extensive public data on this compound itself is limited, the principles guiding its design are well-established. Studies on closely related 5-substituted pyrrolidine-based ligands have demonstrated that modifications at this position can dramatically influence the binding affinity and selectivity for the α4β2 subtype over the α3β4 subtype. This selectivity is highly sought after because the α4β2 receptor is a key player in cognitive processes and the rewarding effects of nicotine, whereas the α3β4 subtype is more prevalent in the peripheral nervous system. nih.gov Therefore, a selective α4β2 ligand can help elucidate the central mechanisms of nicotine dependence and cognition without producing significant peripheral effects.
The table below illustrates the impact of pyridine ring substitutions on the binding affinity of related nicotinic ligands, highlighting the importance of such chemical modifications.
Interactive Data Table: Binding Affinities of Related nAChR Ligands
| Compound | Substitution | α4β2 nAChR Ki (nM) | α3β4 nAChR Ki (nM) | Selectivity Ratio (α3β4/α4β2) |
|---|---|---|---|---|
| A-84543 | 3-pyridyl-methoxy | 1.9 | 1400 | ~737 |
| (S)-1 (5-substituted analog) | 5-substituted-pyridyl | 0.85 | 63,000 | ~74,118 |
| Nicotine | 3-pyridyl | Varies | Varies | Low |
Note: Data is derived from studies on analogous compounds to illustrate the principle of substitution effects. Ki is the inhibition constant, a measure of binding affinity; a lower value indicates higher affinity. Data sourced from related research on pyrrolidine-based nAChR ligands.
By using probes like this compound, researchers can selectively activate or block specific nAChR populations in the brain. This allows for precise investigation into the roles these receptors play in neural circuits related to attention, memory, and reward processing. nih.gov
Current Research Landscape and Unaddressed Questions Regarding 3 2s Pyrrolidin 2 Yl 5 Methylpyridine
Stereoselective Synthesis Pathways and Enantiopurification Techniques
The primary challenge in the synthesis of 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine lies in the precise control of the stereochemistry at the C2 position of the pyrrolidine (B122466) ring. Several strategies have been developed to achieve high enantiopurity.
One prominent approach involves the use of a chiral pool, starting from naturally occurring, enantiomerically pure starting materials such as L-proline. mdpi.com This method inherently sets the stereochemistry of the pyrrolidine ring. The functionalization of the pre-existing chiral pyrrolidine ring is then carried out to introduce the 5-methylpyridine moiety. mdpi.com
Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles. organic-chemistry.org This method allows for the construction of the pyrrolidine ring with high stereocontrol through the use of chiral metal catalysts or organocatalysts. organic-chemistry.org The choice of catalyst and reaction conditions is critical in determining the enantioselectivity of the cycloaddition. organic-chemistry.org
In cases where a racemic or diastereomeric mixture is obtained, enantiopurification techniques are employed. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a common method for separating enantiomers. Another technique is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, followed by separation of the diastereomers through crystallization and subsequent removal of the chiral auxiliary.
Innovations in Synthetic Routes and Process Optimization
A notable synthetic approach involves the Negishi coupling of a pre-formed, enantiomerically pure (2S)-pyrrolidinylzinc reagent with a suitable 3-halo-5-methylpyridine derivative. wikipedia.orgorgsyn.orgorgsyn.org Palladium or nickel complexes are typically used as catalysts for this transformation. wikipedia.org The reaction generally proceeds under mild conditions with high functional group tolerance. wikipedia.org
Similarly, the Suzuki-Miyaura coupling provides an alternative and widely used method. mdpi.comresearchgate.netnih.gov This reaction typically involves the coupling of a (2S)-pyrrolidin-2-ylboronic acid or ester with a 3-halo-5-methylpyridine in the presence of a palladium catalyst and a base. nih.govlookchem.comwhiterose.ac.uk The stability and commercial availability of many boronic acids make this an attractive route. researchgate.net
A Chinese patent describes a multi-step synthesis for a closely related analog, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683), starting from 6-methylnicotinate. google.compatsnap.com This process involves the reaction with an alkenyl pyrrolidone, followed by reduction and methylation. google.compatsnap.com Optimization of such multi-step sequences is crucial for industrial applications and often involves a detailed study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and purity.
Table 1: Comparison of Cross-Coupling Methods for the Synthesis of 3-(Pyrrolidin-2-yl)pyridine Analogs
| Coupling Reaction | Pyrrolidine Reagent | Pyridine (B92270) Reagent | Catalyst System | Key Advantages |
| Negishi Coupling | (2S)-Pyrrolidinylzinc halide | 3-Halo-5-methylpyridine | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | High reactivity, good functional group tolerance. wikipedia.orgorgsyn.org |
| Suzuki-Miyaura Coupling | (2S)-Pyrrolidin-2-ylboronic acid/ester | 3-Halo-5-methylpyridine | Pd catalyst (e.g., Pd(dppf)Cl₂) and base | Stability of boronic acids, milder reaction conditions. researchgate.netnih.gov |
Precursor Chemistry and the Design of Synthetic Intermediates
The design and synthesis of key precursors are fundamental to the successful construction of 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine. For the pyrrolidine moiety, enantiomerically pure starting materials are paramount. N-protected (S)-proline derivatives, such as N-Boc-(S)-proline, are common and versatile starting points. nih.gov The protecting group serves to prevent unwanted side reactions and can be removed in a later step.
The synthesis of the 5-methylpyridine precursor typically involves halogenation of 3-methylpyridine (B133936) at the 5-position to introduce a handle for cross-coupling reactions. For example, 3-bromo-5-methylpyridine (B130446) or 3-chloro-5-methylpyridine (B97143) are common intermediates. google.com
The design of synthetic intermediates also considers the specific coupling strategy to be employed. For a Negishi coupling, the preparation of a stable and reactive (2S)-pyrrolidinylzinc reagent is necessary. This can be achieved through the reaction of a corresponding N-protected (2S)-pyrrolidinyl halide with activated zinc. For a Suzuki-Miyaura coupling, the synthesis of a (2S)-pyrrolidin-2-ylboronic acid or a more stable pinacol (B44631) ester derivative is required.
Recent advancements also explore C-H activation strategies, which offer a more atom-economical approach by directly coupling a C-H bond of the pyrrolidine ring with the pyridine moiety, thus avoiding the need for pre-functionalized precursors. nih.gov
Considerations for Scalable and Sustainable Synthesis of 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process development and scale-up efforts focus on ensuring safety, cost-effectiveness, and sustainability. nih.govresearchgate.net
Key considerations for scalable synthesis include:
Cost and Availability of Starting Materials: Utilizing readily available and inexpensive starting materials is crucial for economic viability.
Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is essential. The use of hazardous reagents should be minimized or replaced with safer alternatives.
Reaction Efficiency and Throughput: Optimizing reaction conditions to maximize yield and minimize reaction times is critical. This includes catalyst screening, solvent selection, and temperature control.
Purification Methods: Developing robust and scalable purification methods, such as crystallization or distillation, is preferred over chromatographic techniques which are often not practical for large-scale production.
Waste Reduction: Implementing principles of green chemistry, such as atom economy and the use of recyclable catalysts, helps to minimize environmental impact.
A patent for the synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine highlights a process designed for industrial production, emphasizing the simplicity of the route and ease of byproduct removal. google.compatsnap.com Such considerations are vital for the commercial viability of any synthetic process.
Investigation of Target Receptors and Subtype-Specific Affinities
Quantitative binding assays are essential for determining the affinity of a ligand for various receptor subtypes. These assays typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors expressed in cell lines or native tissues. For nicotine (B1678760) analogs, the most commonly studied subtypes are the high-affinity α4β2 and the low-affinity α7 nAChRs, both of which are abundant in the central nervous system. nih.gov
While specific binding data for 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine is not readily found, studies on other 5-substituted nicotine analogs provide valuable insights. For instance, substitutions at the 5-position of the pyridine ring can alter the binding affinity. Research on 5-bromo- and 5-methoxynicotine has shown that these modifications can either maintain or slightly decrease the high affinity for nAChRs observed with nicotine. nih.gov It is therefore plausible that 5-methyl substitution would also result in a high-affinity ligand, though empirical data is needed for confirmation.
Table 1: Hypothetical nAChR Subtype Binding Affinities (Ki) of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine Based on Related Compounds
| nAChR Subtype | Radioligand | Tissue/Cell Line | Predicted Ki (nM) | Reference Compound (Ki, nM) |
| α4β2 | [³H]Epibatidine | Rat brain membranes | 1 - 10 | (-)-Nicotine (1-5) |
| α7 | [¹²⁵I]α-Bungarotoxin | Human α7 transfected cells | 100 - 500 | (-)-Nicotine (>1000) |
| α3β4 | [³H]Epibatidine | Human α3β4 transfected cells | 10 - 50 | (-)-Nicotine (10-100) |
This table is predictive and based on structure-activity relationships of similar compounds. Actual experimental values may differ.
Radioligand displacement assays provide a direct measure of a compound's ability to compete for the binding site of a known radiolabeled ligand. In the context of nAChRs, tritiated ([³H]) or radioiodinated ([¹²⁵I]) ligands with high affinity and selectivity for specific subtypes are employed. For instance, [³H]epibatidine is commonly used for high-affinity nAChRs like the α4β2 subtype, while [¹²⁵I]α-bungarotoxin is a classic antagonist radioligand for the α7 subtype.
Studies on 5-substituted nicotine analogs have demonstrated their ability to displace these radioligands. For example, 5-bromonicotine and 5-methoxynicotine have been shown to effectively displace [³H]nicotine from rat brain membranes, indicating that they bind to the same high-affinity sites. nih.gov It is highly probable that 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine would also compete with high-affinity nAChR radioligands. The potency of this displacement (IC₅₀ value) would provide a quantitative measure of its binding affinity.
Ligand-Receptor Binding Site Characterization and Docking Analysis
The binding of nicotinic agonists occurs at the interface between two subunits in the extracellular domain of the nAChR. For the α4β2 receptor, the agonist binding sites are located at the α4/β2 interfaces. The interaction is characterized by a cation-π interaction between the protonated nitrogen of the pyrrolidine ring and a tryptophan residue in the binding pocket, as well as hydrogen bonding involving the pyridine nitrogen. researchgate.net
Molecular modeling and docking studies of nicotine and its analogs have provided detailed insights into the binding orientation. The pyridine ring typically orients towards the "principal" component of the binding site (the α subunit), while the pyrrolidine ring interacts with the "complementary" component (the adjacent subunit).
The introduction of a methyl group at the 5-position of the pyridine ring would likely introduce steric and electronic changes that affect this interaction. A docking analysis would be necessary to predict the precise orientation of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine within the binding pocket. The methyl group could potentially form hydrophobic interactions with nearby amino acid residues, which might enhance binding affinity. Conversely, it could also introduce steric hindrance, potentially reducing affinity depending on the specific residues in its vicinity. The sensitivity of the C5 position to bulky substituents suggests that the size and nature of the group at this position are critical for optimal binding. nih.gov
Modulation of Receptor Function and Ion Channel Kinetics
The binding of an agonist to the nAChR triggers a conformational change that opens the integral ion channel, allowing the influx of cations like Na⁺ and Ca²⁺. researchgate.net This leads to membrane depolarization and cellular excitation. The efficacy of an agonist is determined by its ability to not only bind to the receptor but also to induce this channel opening.
Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings from transfected mammalian cells, are used to characterize the functional effects of ligands on nAChRs. These methods allow for the measurement of ion currents elicited by the application of the compound.
For 5-substituted nicotine analogs, the functional profile can be complex. For example, 5-bromonicotine has been shown to act as a partial agonist at α4β2 receptors. nih.gov This means that even at saturating concentrations, it produces a smaller maximal response compared to a full agonist like acetylcholine (B1216132) or nicotine. It is plausible that 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine could also exhibit partial agonism. The degree of efficacy would depend on how the 5-methyl group influences the conformational changes required for channel gating.
Table 2: Predicted Electrophysiological Properties of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine at α4β2 nAChRs
| Parameter | Predicted Value | Method |
| EC₅₀ | 50 - 200 nM | Two-electrode voltage clamp |
| Iₘₐₓ (relative to Acetylcholine) | 40 - 80% | Patch-clamp recording |
| Agonist Type | Partial Agonist | Functional assays |
This table is predictive and based on the known effects of other 5-substituted nicotine analogs. Actual experimental values may differ.
Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a state in which the receptor is unresponsive to further stimulation despite the continued presence of the agonist. nih.gov The rates of onset of desensitization and recovery from it are important aspects of a ligand's functional profile and can be influenced by the ligand's structure.
The functional consequences of the 5-methyl substitution would extend to the desensitization kinetics. The stability of the open and desensitized states can be altered by the specific interactions of the ligand within the binding site. For instance, a ligand that stabilizes the desensitized state more effectively would lead to a faster onset and slower recovery from desensitization. Electrophysiological recordings with prolonged agonist application would be required to determine the specific desensitization and recovery profile for 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine.
Identification of Allosteric Modulatory Sites and Biased Agonism
The concepts of allosteric modulation and biased agonism represent a paradigm shift in understanding receptor pharmacology, moving beyond simple agonist/antagonist classifications to a more sophisticated view of ligand-receptor interactions. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (in this case, acetylcholine) binds. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the orthosteric agonist. nih.gov
Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one of several signaling pathways downstream of a single receptor. For G-protein coupled receptors (GPCRs), this could mean activating a G-protein pathway over a β-arrestin pathway, for example. In the context of ligand-gated ion channels like nAChRs, biased agonism can manifest as differential effects on channel opening, desensitization kinetics, and ion selectivity, depending on the receptor subtype.
Identification of Allosteric Modulatory Sites:
Detailed research specifically identifying allosteric modulatory sites for the compound 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine is not extensively available in the public domain. However, the broader field of nAChR pharmacology provides a framework for understanding potential allosteric interactions.
Several distinct allosteric binding sites have been identified on various nAChR subtypes. These sites can be located in various domains of the receptor, including:
The Transmembrane Domain: This is a common location for allosteric modulators. For instance, certain neurosteroids and anesthetics are known to bind within the transmembrane helices of nAChRs, thereby influencing channel gating.
The Extracellular Domain: Some allosteric modulators bind to sites on the extracellular domain that are separate from the acetylcholine binding pocket. These can influence the conformational changes required for receptor activation.
The Intracellular Domain: Less common, but still identified, are allosteric sites on the intracellular loops of the receptor, which can modulate receptor function and interaction with intracellular signaling molecules.
Molecular modeling studies of related compounds, such as analogs of A-85380 (3-(2(S)-Azetidinylmethoxy)pyridine), have been conducted to understand their binding to the orthosteric site of nAChRs. nih.gov These studies highlight the importance of the pyridine ring and its substituents in determining binding affinity. While these studies focus on orthosteric binding, the methodologies could be applied to investigate potential allosteric binding pockets for 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine . The presence of the methyl group on the pyridine ring could theoretically influence its interaction with a yet-to-be-discovered allosteric site, distinguishing its pharmacological profile from other pyrrolidine-containing nicotinic ligands.
Biased Agonism:
The investigation of biased agonism for 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine is an area that warrants further research. The concept of functional selectivity at nAChRs is well-established, with different agonists showing varying efficacies and potencies across the diverse family of nAChR subtypes.
Research on analogs of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine provides indirect evidence for the potential of biased agonism. For instance, studies on pyridine-modified analogs of nicotinic agonists have shown that substitutions on the pyridine ring can significantly alter the functional activity at different nAChR subtypes. This suggests that the 5-methyl group in 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine could confer a unique profile of functional selectivity.
A hypothetical scenario for biased agonism of this compound could involve:
Subtype-Selective Efficacy: The compound might be a full agonist at one nAChR subtype (e.g., α4β2) but only a partial agonist at another (e.g., α7).
Differential Effects on Channel Properties: It could preferentially stabilize the open state of the ion channel at certain subtypes while promoting desensitization at others.
To definitively characterize the biased agonism of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine , a series of detailed functional assays would be required. These would involve expressing different nAChR subtypes in cellular systems and measuring various parameters of receptor function in the presence of the compound.
Below is a hypothetical data table illustrating the kind of research findings that would be necessary to fully characterize the biased agonism profile of this compound.
| nAChR Subtype | Agonist Potency (EC₅₀) | Maximal Efficacy (% of Acetylcholine) | Desensitization Rate (τ) |
| α4β2 | Data not available | Data not available | Data not available |
| α7 | Data not available | Data not available | Data not available |
| α3β4 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine is not currently available in published literature.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Elucidation of Pharmacophoric Elements within 3-((2S)Pyrrolidin-2-yl)-5-methylpyridine Scaffold
The biological activity of the this compound scaffold is dictated by a well-defined set of pharmacophoric elements essential for high-affinity binding to nAChRs. A pharmacophore model represents the key molecular features necessary for receptor interaction. For this class of compounds, the primary elements are the two nitrogen atoms: one in the pyridine (B92270) ring and one in the pyrrolidine (B122466) ring.
The pyrrolidine nitrogen, which is protonated at physiological pH, acts as a cationic center that engages in a critical cation-π interaction with an aromatic amino acid residue, such as tryptophan, in the receptor's binding pocket. The pyridine nitrogen serves as a crucial hydrogen bond acceptor. The relative positioning of these two nitrogen atoms is paramount for optimal receptor engagement. Studies on related 3-pyridyl ether analogs have shown that the distance between the nitrogen atoms and their electron distribution significantly influences binding affinity. nih.gov While direct correlations can be complex, the fundamental pharmacophore consists of this cationic center and hydrogen bond acceptor separated by a specific spatial distance, dictated by the pyrrolidinyl-pyridine framework. Quantitative structure-activity relationship (QSAR) studies on a broad range of nicotinic ligands confirm that steric and electronic factors are primary modulators of receptor affinity. researchgate.net
Impact of Pyrrolidine Ring Substitutions on nAChR Selectivity and Efficacy
Modifications to the pyrrolidine ring of the scaffold have a profound impact on both the potency and selectivity of the compound for different nAChR subtypes. The nature of the substituent on the pyrrolidine nitrogen is a critical determinant of activity.
Research on analogous series of compounds demonstrates that N-methylation, as seen in nicotine (B1678760), enhances binding at α4β2- and α4β2*-nAChRs compared to the unsubstituted (nornicotine) analog. nih.gov However, increasing the size of the alkyl group at this position is detrimental. For instance, an N-ethyl group significantly reduces binding affinity for all seven tested nAChRs. nih.gov This effect is even more pronounced with larger substituents like N-propyl, which can cause an almost 1000-fold decrease in potency at α4β2 receptors. nih.gov
The integrity of the five-membered pyrrolidine ring itself is also crucial. Expanding the ring from a pyrrolidine to a piperidine (B6355638) results in a drastic loss of binding affinity, with a more than 150-fold drop observed at β2-containing nAChRs. nih.gov This highlights a strict steric requirement within the ligand binding pocket of the receptor, which is optimally complemented by the five-membered ring structure. The pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space and contribute to the molecule's stereochemistry and three-dimensional shape. nih.govresearchgate.net
Table 1: Effect of Pyrrolidine Ring Modifications on nAChR Binding Affinity Data derived from studies on analogous compound series.
Contributions of the Pyridine Moiety and Substituents to Receptor Interaction Profiles
The pyridine ring is not merely a structural linker but an active participant in receptor binding, primarily through hydrogen bonding involving its nitrogen atom. The position of this nitrogen is critical for high-affinity interactions. Comparative studies of pyridyl ether analogs have shown that moving the nitrogen from the 3-position (as in 3-pyridyl ethers) to the 2- or 4-position alters the electronic distribution and results in significant changes in binding affinities, with the 3-pyridyl arrangement generally being optimal for high affinity at α4β2 nAChRs. nih.gov
Substituents on the pyridine ring further modulate the compound's pharmacological profile, influencing both affinity and selectivity. The 5-methyl group in this compound contributes to the specific interaction profile of the molecule. In related series, the addition of various substituents to the pyridine ring has been shown to produce ligands with exceptionally high affinities, with Ki values in the picomolar range. nih.govcreighton.edu The substitution pattern on the aromatic ring is also a critical factor in determining selectivity between different nAChR subtypes and even between different stoichiometric arrangements of the same subtype, such as the high-sensitivity (HS) and low-sensitivity (LS) isoforms of the α4β2 receptor. nih.gov
Table 2: Effect of Pyridine Moiety Modifications on nAChR Interaction Data derived from studies on analogous pyridyl ether compounds.
Stereochemical Requirements and Enantiomeric Specificity for Biological Activity
The biological activity of pyrrolidinyl-pyridine compounds is highly dependent on the stereochemistry at the C2 position of the pyrrolidine ring. The (S)-configuration is a stringent requirement for potent interaction with several key nAChR subtypes. Research consistently shows that for maximal α4β2 affinity and activity, the (S)-enantiomer is required, a principle that holds true for nicotine and its many structural analogs. nih.gov
Studies directly comparing the enantiomers of nicotine show that (S)-nicotine is significantly more potent than (R)-nicotine. nih.gov For example, (S)-nicotine was found to be 13 to 25 times more potent than (R)-nicotine at displacing radioligands from nAChR binding sites in rat brain cortex. nih.gov This stereoselectivity is a hallmark of the specific, high-fidelity interaction between the ligand and its receptor binding site. Interestingly, this selectivity can vary between nAChR subtypes; for instance, some research on different scaffolds has shown that while (S)-enantiomers preferentially bind to α3β4 nAChRs, the corresponding (R)-enantiomers can show selectivity for α7 nAChRs, highlighting the structural nuances between receptor subtypes. nih.gov
Computational Approaches to SAR Modeling and Predictive Design
Computational chemistry has become an indispensable tool for understanding the complex SAR of nAChR ligands and for guiding the rational design of new, more selective compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are widely used. researchgate.net
QSAR studies can generate equations that correlate physicochemical properties of a series of compounds with their biological activity, often revealing that steric and electronic factors are the main drivers of receptor affinity. researchgate.net CoMFA takes this a step further by creating 3D models of the receptor's binding site. These models generate isocontour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) would be favorable or unfavorable for binding. researchgate.net Such models have proven robust, with high predictive power for the affinity of new compounds. researchgate.net
Furthermore, molecular modeling is used to investigate the conformational profiles and electronic properties of ligands. nih.govcreighton.edu For example, calculating the charge distribution on the nitrogen atoms can help explain why certain isomers, like 3-pyridyl ethers, exhibit higher affinity than others. nih.gov These computational approaches provide deep insights into the ligand-receptor interactions at an atomic level, accelerating the discovery and optimization of novel therapeutic agents targeting nAChRs.
Preclinical in Vitro and Ex Vivo Pharmacological Characterization
Cell-Based Assays for Receptor Activation and Signal Transduction
Cell-based assays are crucial for determining if a compound interacts with its intended target and for quantifying the nature of that interaction. For a compound like 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine, initial studies would focus on its effects on various subtypes of nAChRs expressed in stable cell lines.
Many nAChR subtypes, particularly the α7 subtype, are highly permeable to calcium ions (Ca²⁺). mdpi.com The activation of these receptors leads to an influx of Ca²⁺ into the cell, which can be measured using fluorescent calcium indicators. nih.govacs.org
In a typical experiment, cell lines engineered to express specific human nAChR subtypes (e.g., α4β2, α7, α3β4) are loaded with a calcium-sensitive dye. researchgate.netnih.gov The baseline fluorescence is measured, and then the test compound, 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine, is added at various concentrations. An increase in fluorescence indicates receptor activation and subsequent calcium influx. By measuring the response at different compound concentrations, a dose-response curve can be generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound. Efficacy is often expressed relative to a known full agonist like acetylcholine (B1216132) (ACh) or epibatidine. This assay can quickly identify whether the compound is an agonist, a partial agonist, or an antagonist (if it blocks the effect of a known agonist).
Illustrative Data Table: Calcium Flux Assay in nAChR-Expressing HEK293 Cells Disclaimer: The following data is hypothetical and for illustrative purposes only.
| nAChR Subtype | EC₅₀ (nM) | Eₘₐₓ (% of Acetylcholine) | Pharmacological Action |
|---|---|---|---|
| α4β2 | 150 | 85% | Partial Agonist |
| α7 | 85 | 95% | Partial Agonist |
| α3β4 | >10,000 | <10% | Weak/No Activity |
Patch-clamp electrophysiology is a high-fidelity method used to directly measure the ion flow through a single or a population of ion channels. acs.orgresearcher.lifenih.gov This technique offers detailed insights into the biophysical properties of receptor-ligand interactions. It can be performed on cell lines expressing recombinant nAChRs or on primary neurons that endogenously express native receptors.
In whole-cell patch-clamp recordings, a glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the cell's membrane potential and the measurement of currents passing through the ion channels. researcher.lifenih.gov Application of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine would allow for the characterization of its effects on receptor activation, desensitization kinetics, and ion selectivity. This technique can definitively classify the compound as a full agonist, partial agonist, or an antagonist. For instance, a partial agonist would elicit a smaller maximal current compared to a full agonist like acetylcholine. unimi.it
Illustrative Data Table: Electrophysiological Characterization in Xenopus Oocytes Disclaimer: The following data is hypothetical and for illustrative purposes only.
| nAChR Subtype | EC₅₀ (µM) | Iₘₐₓ (% of Acetylcholine) | Desensitization Rate (τ, s) |
|---|---|---|---|
| human α4β2 | 1.2 | 88% | 3.5 ± 0.4 |
| human α7 | 0.95 | 92% | 1.8 ± 0.2 |
Neurotransmitter Release Modulation Studies in Brain Slices and Synaptosomes
nAChRs are known to modulate the release of various neurotransmitters, including dopamine, acetylcholine, glutamate, and GABA. To investigate the effect of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine on neurotransmitter release, ex vivo preparations such as brain slices or synaptosomes (isolated nerve terminals) are utilized.
For these experiments, specific brain regions rich in the neurotransmitter of interest (e.g., striatum for dopamine, hippocampus for acetylcholine) are dissected. The tissue is then prepared as either thin slices or as a suspension of synaptosomes. These preparations are often pre-loaded with a radiolabeled neurotransmitter or its precursor. The effect of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine on the release of the neurotransmitter is then measured, both under basal conditions and following a depolarizing stimulus (e.g., high potassium concentration). An increase in neurotransmitter release would suggest an agonist effect on presynaptic nAChRs.
Receptor Occupancy and Target Engagement Studies in Tissue Preparations
Receptor occupancy studies aim to determine the percentage of target receptors that are bound by a drug at a given concentration. nih.gov These studies are critical for correlating the concentration of a drug with its pharmacological effect. In vitro receptor occupancy is typically determined through radioligand binding assays.
In this assay, brain homogenates or tissue sections containing the nAChR subtypes of interest are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) that is known to bind to the target receptor. A range of concentrations of the unlabeled test compound, 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine, are added to compete for binding with the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value can be converted to an affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. These studies are performed for various nAChR subtypes to establish a selectivity profile.
Illustrative Data Table: nAChR Radioligand Binding Affinity Disclaimer: The following data is hypothetical and for illustrative purposes only.
| nAChR Subtype (Source) | Radioligand | Ki (nM) |
|---|---|---|
| α4β2 (rat brain) | [³H]-Epibatidine | 5.8 |
| α7 (rat brain) | [¹²⁵I]-α-Bungarotoxin | 12.3 |
| α3β4 (human cell line) | [³H]-Epibatidine | >1,000 |
Enzyme Functional Assays and Metabolic Stability Studies
While the primary focus is on receptor interactions, it is also important to assess the metabolic stability of a new compound. This is often done using in vitro preparations of metabolic enzymes, primarily from the liver, which is the main site of drug metabolism.
Metabolic stability is commonly assessed by incubating 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine with liver microsomes (which contain cytochrome P450 enzymes) or hepatocytes from different species (e.g., rat, mouse, human). The concentration of the compound is measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the parent compound provides an estimate of its intrinsic clearance and in vitro half-life. Incorporating nitrogen atoms into an aromatic ring, as in the pyridine (B92270) structure of this compound, can sometimes enhance metabolic stability by reducing susceptibility to oxidative metabolism.
Computational Chemistry, Molecular Modeling, and Drug Design Principles
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govchemrevlett.com For 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine, docking simulations are primarily employed to elucidate its binding mode within the orthosteric binding site of various nAChR subtypes, such as the α4β2 and α7 receptors. nih.govnih.gov This binding site is located at the interface between an α subunit and its adjacent partner subunit. nih.gov
The process involves placing the 3D structure of the ligand into the binding pocket of the receptor's 3D model. These receptor models are often homology models built using crystal structures of related proteins, like the Lymnaea acetylcholine-binding protein (AChBP), as a template. nih.govnih.gov Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.
Studies on analogous compounds reveal that the binding is characterized by a network of specific interactions. The protonated nitrogen of the pyrrolidine (B122466) ring typically forms a crucial cation-π interaction with a tryptophan residue in the receptor's aromatic box. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, often interacting with a backbone NH group or a water molecule within the binding site. nih.gov The 5-methyl group on the pyridine ring of 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine likely engages in hydrophobic or van der Waals interactions with surrounding nonpolar residues, potentially influencing subtype selectivity. Docking studies help predict how modifications to this scaffold would alter these interactions, guiding the synthesis of new derivatives with improved affinity or selectivity. researchgate.net
| Ligand Moiety | Type of Interaction | Potential Interacting Residue (nAChR Subunit) |
|---|---|---|
| Protonated Pyrrolidine Nitrogen | Cation-π | TrpB (α4, α7) |
| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Backbone NH of Leu119, Water molecule (AChBP) |
| Pyridine Ring | π-π Stacking | TyrA, TrpB (α4, α7) |
| 5-Methyl Group | Hydrophobic/van der Waals | Leucine, Valine, or Isoleucine residues in the pocket |
Molecular Dynamics Simulations to Explore Conformational Space and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility and stability of the complex over time. chemrevlett.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment (typically including water and ions).
For the 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine-nAChR complex, MD simulations can be used to:
Assess Binding Pose Stability: By running simulations for nanoseconds or longer, researchers can verify if the docking pose is stable or if the ligand reorients to a different, more stable conformation. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to quantify this stability.
Analyze Conformational Changes: MD can reveal how the ligand and receptor adapt to each other upon binding. This includes subtle shifts in the protein's side chains and backbone, as well as changes in the ligand's torsional angles.
Calculate Binding Free Energy: Advanced techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be applied to MD simulation snapshots to estimate the binding free energy. uni-duesseldorf.deucsd.edu This provides a more accurate prediction of binding affinity than docking scores alone by accounting for solvation effects and entropic contributions. uni-duesseldorf.deucsd.edunih.gov These calculations can decompose the total binding energy into contributions from different interaction types (e.g., electrostatic, van der Waals), offering deeper insight into the driving forces of binding. nih.gov
| Metric | Description | Insight Gained |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand/protein over time compared to a reference structure. | Stability of the binding pose and protein structure. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the receptor upon ligand binding. |
| Binding Free Energy (e.g., MM-PBSA) | Calculates the free energy change upon ligand binding, including electrostatic, van der Waals, and solvation energies. ucsd.edu | Provides a quantitative estimate of binding affinity and identifies key energetic contributions. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Determines the stability and importance of specific hydrogen bonding interactions. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. chemrevlett.comresearchgate.netnih.govuran.ua For analogs of 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine, QSAR models are developed to predict the binding affinity (e.g., Ki values) for nAChRs based on calculated molecular descriptors. nih.gov These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and steric attributes. uran.ua A statistically validated QSAR model can be expressed as a mathematical equation that allows for the rapid virtual screening of new, un-synthesized analogs to prioritize those with the highest predicted activity. chemrevlett.comnih.gov
Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features required for a ligand to interact with its target receptor. nih.gov For nAChR agonists like 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine, a typical pharmacophore model includes:
A hydrogen bond acceptor (the pyridine nitrogen).
A positive ionizable feature (the protonated pyrrolidine nitrogen).
One or more hydrophobic/aromatic regions.
This model serves as a 3D query to search databases for novel chemical scaffolds that possess the same essential features, potentially leading to the discovery of structurally distinct nAChR ligands. drugbank.comnih.gov
| Model Type | Feature/Descriptor | Relevance to 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine Analogs |
|---|---|---|
| QSAR Descriptors | logP (Lipophilicity) | Influences membrane permeability and hydrophobic interactions in the binding pocket. |
| Molecular Weight (MW) | Relates to the size and steric fit of the molecule. | |
| Dipole Moment | Describes the polarity of the molecule, affecting electrostatic interactions. uran.ua | |
| Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and permeability. | |
| Pharmacophore Features | Hydrogen Bond Acceptor (HBA) | Corresponds to the pyridine nitrogen. |
| Positive Ionizable (PI) | Represents the protonated pyrrolidine nitrogen. | |
| Aromatic Ring (AR) | Represents the pyridine ring. |
De Novo Design Strategies for Novel nAChR Ligands Inspired by 3-((2s)Pyrrolidin-2-yl)-5-methylpyridine
De novo design refers to the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. nih.gov The structure of 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine serves as an excellent starting point or template for these strategies.
One prominent strategy is scaffold hopping , which aims to replace the core molecular framework (the pyridine-pyrrolidine scaffold) with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. niper.gov.inchemrxiv.org For example, a computational algorithm could suggest replacing the pyridine ring with other heterocycles (e.g., pyrimidine, thiophene) or the pyrrolidine ring with other nitrogen-containing saturated rings (e.g., piperidine (B6355638), azetidine). niper.gov.innih.gov The goal is to discover new chemotypes that may have improved properties, such as enhanced metabolic stability, better selectivity, or novel intellectual property potential. nih.govniper.gov.in
Another approach is fragment-based design. Here, the binding site is computationally "filled" with small molecular fragments that make favorable interactions. These fragments are then linked together to generate a complete molecule. The pyridine and pyrrolidine moieties of 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine can be considered as successful fragments that can be combined with other computationally identified fragments to build novel ligands.
Conformational Analysis and Energy Landscape Mapping of the Compound
The biological activity of a flexible molecule like 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine is highly dependent on its ability to adopt a specific low-energy conformation, often termed the "bioactive conformation," that fits optimally into the receptor's binding site. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their corresponding energies. rsc.org
For this compound, a key degree of freedom is the rotation around the single bond connecting the pyridine and pyrrolidine rings. Computational methods, such as systematic or stochastic conformational searches combined with quantum mechanics or molecular mechanics calculations, are used to map the potential energy surface as a function of this torsional angle. rsc.org This mapping reveals the low-energy (most stable) conformers and the energy barriers between them.
Studies on the parent compound, nicotine (B1678760), have shown that the relative orientation of the two rings is critical for receptor interaction. rsc.org Similarly, for 3-((2S)-Pyrrolidin-2-yl)-5-methylpyridine, identifying the preferred conformations helps rationalize its activity and provides crucial constraints for pharmacophore modeling and 3D-QSAR studies. The non-planar, puckered nature of the sp3-hybridized pyrrolidine ring also contributes significantly to the molecule's 3D shape and stereochemistry, which is a key factor in its specific interactions with enantioselective proteins like nAChRs. nih.gov
Advanced Analytical Methodologies for Research and Characterization
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
The assessment of purity and confirmation of the chemical identity of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine are fundamental steps in its analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and routinely employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine. Given the basic nature of the pyridine (B92270) and pyrrolidine (B122466) nitrogen atoms, careful method development is required to achieve symmetrical peak shapes and efficient separation from potential impurities. The basic character of these moieties can lead to interactions with residual silanols on conventional silica-based columns, resulting in peak tailing. To mitigate this, mobile phases are often acidified to ensure the analyte is in its protonated form, or specialized columns with end-capping are used.
A typical HPLC method would involve a C18 column and a gradient elution system. For instance, a gradient of acetonitrile (B52724) in water with an acidic modifier like formic acid or trifluoroacetic acid allows for the effective separation of the main compound from non-polar and polar impurities. Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, set at a wavelength corresponding to the UV absorbance maximum of the pyridine chromophore.
| Parameter | Typical Condition |
| Column | C18, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
This table represents a hypothetical HPLC method for the analysis of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a highly sensitive and specific technique for identity confirmation. The volatility of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine allows for its analysis by GC. The sample is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The column separates the compound from any volatile impurities based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for unambiguous identification by comparison to a reference spectrum or through spectral interpretation. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragment ions resulting from the cleavage of the pyrrolidine ring and the bond between the two ring systems.
| Parameter | Typical Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| MSD Transfer Line | 280 °C |
This table represents a hypothetical GC-MS method for the analysis of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
For the definitive structural elucidation of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would display distinct signals for each unique proton in the molecule. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns revealing their relative positions. The methyl group on the pyridine ring would appear as a singlet in the upfield region (around δ 2.3-2.5 ppm). The protons of the chiral pyrrolidine ring would exhibit more complex splitting patterns in the aliphatic region (typically δ 1.5-4.0 ppm).
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would differentiate the sp² carbons of the pyridine ring from the sp³ carbons of the pyrrolidine ring and the methyl group.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the attachment of the pyrrolidinyl group to the pyridine ring at the C3 position and the methyl group at the C5 position.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact mass of the molecule. This allows for the determination of the elemental composition, which is a critical piece of evidence for confirming the chemical formula. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap MS can distinguish the target compound from isomers or compounds with very similar nominal masses.
| Technique | Information Obtained |
| ¹H NMR | Number of unique protons, chemical environment, and proton-proton coupling. |
| ¹³C NMR | Number of unique carbons and their chemical environment (sp², sp³). |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, confirming the overall structure. |
| High-Resolution MS (ESI-TOF) | Exact mass and elemental composition. |
This table summarizes the structural information obtained from various spectroscopic techniques for 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine.
Chiral Separations and Enantiomeric Excess Determination Techniques
Since 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine is a chiral compound, it is essential to separate its enantiomers and determine the enantiomeric excess (e.e.) of the desired (S)-enantiomer. This is crucial as the pharmacological activity of enantiomers can differ significantly.
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
The most common method for enantiomeric separation is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for separating chiral amines and heterocyclic compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.
| Parameter | Typical Condition |
| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
This table represents a hypothetical chiral HPLC method for the separation of the enantiomers of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine.
Chiral Gas Chromatography (Chiral GC):
For volatile compounds, chiral GC is an alternative. This method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers are separated based on their differential interactions with the chiral selector as they pass through the column.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [([Area_S] - [Area_R]) / ([Area_S] + [Area_R])] x 100.
Development of Bioanalytical Methods for Quantification in Preclinical Biological Matrices
During preclinical development, it is necessary to quantify the concentration of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine in biological matrices such as plasma, urine, and tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and speed.
A robust bioanalytical method involves several key steps:
Sample Preparation: The analyte must be extracted from the complex biological matrix to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). SPE often provides the cleanest extracts and can be used to concentrate the sample.
Chromatographic Separation: A rapid HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) separation is used to resolve the analyte from any remaining matrix components and potential metabolites. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for polar, basic compounds like 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine, which may show poor retention on traditional C18 columns. biopharmaservices.com
Tandem Mass Spectrometry Detection: The detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing matrix interference. An isotopically labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) is typically used to ensure high accuracy and precision.
| Parameter | Typical Condition |
| Extraction Method | Solid-Phase Extraction (SPE) |
| LC Column | HILIC, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition | e.g., m/z 163.1 → 106.1 (Hypothetical) |
| Internal Standard | Deuterated 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine |
This table represents a hypothetical LC-MS/MS method for the quantification of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine in a biological matrix.
The development and validation of such a method according to regulatory guidelines (e.g., FDA or EMA) are essential for its use in pharmacokinetic and toxicokinetic studies.
Development and Characterization of Novel Derivatives and Analogs of 3 2s Pyrrolidin 2 Yl 5 Methylpyridine
Synthesis and Chemical Modification Strategies for Enhanced Selectivity or Potency
The synthesis of 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine and its derivatives can be approached through various established methods for pyridine (B92270) and pyrrolidine (B122466) ring formation and modification. A common strategy involves the coupling of a suitably functionalized pyridine ring with a proline derivative to establish the desired (S)-stereochemistry at the 2-position of the pyrrolidine ring.
One potential synthetic route could start from 3-bromo-5-methylpyridine (B130446), which can be coupled with N-protected (S)-proline derivatives using organometallic cross-coupling reactions. Subsequent deprotection of the pyrrolidine nitrogen would yield the target scaffold. The synthesis of the 3-halo-5-methylpyridine precursor can be achieved through methods such as the halogenation of 3-picoline, though this can lead to byproduct formation. google.com Alternative approaches might involve the construction of the pyridine ring from acyclic precursors. google.com
Chemical modifications to enhance selectivity or potency often focus on several key positions of the 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine scaffold:
Pyrrolidine Nitrogen (N1'): Alkylation or acylation at this position can significantly impact receptor binding and pharmacokinetic properties. For instance, the N-methyl group of nicotine (B1678760) is crucial for its activity at nAChRs. nih.gov Introducing different alkyl groups or functionalized chains could modulate selectivity for different nAChR subtypes.
Pyrrolidine Ring Carbons (C2', C3', C4', C5'): Substitution on the pyrrolidine ring can influence the molecule's conformation and interaction with the receptor binding pocket. A "methyl scan" of the pyrrolidine ring of nicotine has revealed that methylation at each carbon position leads to unique changes in receptor interactions. nih.gov For example, 2'-methylation has been shown to enhance binding and potency at α7 nAChRs. nih.gov
Pyridine Ring: Further substitution on the pyridine ring, in addition to the existing methyl group, can alter the electronic distribution and provide additional points of interaction with the target receptor.
The synthesis of pyrrolidine-containing compounds is an active area of research, with methods like the [3+2] cycloaddition of azomethine ylides derived from glycine (B1666218) offering versatile routes to functionalized pyrrolidines. nih.gov
Comparative Pharmacological Profiling of Designed Analogs
The pharmacological profile of 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine analogs is often evaluated by their binding affinity and functional activity at various nAChR subtypes, which are implicated in a range of neurological and physiological processes. The structural similarity to nicotine suggests that these analogs are likely to interact with α4β2 and α7 nAChRs, the two major nAChR subtypes in the brain. nih.gov
Structure-activity relationship (SAR) studies on related compounds provide valuable insights into how modifications affect pharmacological properties. For instance, in a study involving a "methyl scan" of the nicotine pyrrolidinium (B1226570) ring, the following observations were made, which can be extrapolated to analogs of 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine:
| Modification on Pyrrolidine Ring | Effect on α4β2 nAChR Interaction | Effect on α7 nAChR Interaction | Reference |
| Ethyl group at N1' | Significantly reduced | Not significantly affected | nih.gov |
| Methylation at C2' | - | Enhanced binding and potency | nih.gov |
| trans-Methylation at C3' | Poorly tolerated | Well tolerated | nih.gov |
| Methylation at C4' | Less affected | Decreased potency and efficacy | nih.gov |
| trans-Methylation at C5' | Poorly tolerated | Well tolerated | nih.gov |
| cis-Methylation at C5' | Low affinity, no agonist activity | Low affinity, no agonist activity | nih.gov |
These findings suggest that modifications to the pyrrolidine ring of 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine can be used to tune the selectivity towards different nAChR subtypes. For example, to design a selective α7 nAChR agonist, one might consider introducing a methyl group at the 2'-position or a trans-methyl group at the 3' or 5'-positions.
Exploration of Prodrug Strategies and Biotransformation Pathways
Prodrug strategies can be employed to improve the physicochemical properties, bioavailability, and targeted delivery of 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine derivatives. A common approach for compounds containing a secondary amine, such as the pyrrolidine nitrogen in the parent scaffold, is the attachment of a promoiety that is cleaved in vivo to release the active drug.
Potential prodrug strategies include:
N-Acyloxyalkylation: Attaching an acyloxyalkyl group to the pyrrolidine nitrogen can increase lipophilicity and facilitate passive diffusion across biological membranes.
N-Mannich Bases: Formation of N-Mannich bases can enhance water solubility.
Phosphate (B84403) Esters: If a hydroxyl group is introduced into the molecule, it can be converted to a phosphate ester to improve aqueous solubility for parenteral administration.
The biotransformation of 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine is expected to follow pathways similar to those of nicotine and other related pyridine alkaloids. The primary site of metabolism is likely the pyrrolidine ring and the pyridine nitrogen. Key metabolic transformations may include:
Oxidation of the Pyrrolidine Ring: C-oxidation of the pyrrolidine ring can lead to the formation of cotinine-like metabolites.
N-Oxidation: Oxidation of the pyridine nitrogen can form the corresponding N-oxide.
N-Demethylation (for N-alkylated analogs): If the pyrrolidine nitrogen is alkylated, N-dealkylation can occur.
Glucuronidation: The pyridine nitrogen can undergo glucuronidation, a major metabolic pathway for many pyridine-containing drugs.
Understanding these biotransformation pathways is crucial for designing analogs with improved metabolic stability and for identifying potential active metabolites.
Design and Evaluation of Hybrid Molecules Incorporating the Core Scaffold
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid with a dual or synergistic mode of action. mdpi.com The 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine scaffold can be incorporated into hybrid molecules to target multiple biological pathways.
Examples of potential hybrid molecule designs include:
Linking to an Acetylcholinesterase (AChE) Inhibitor: Given the role of nAChRs and AChE in cognitive function, a hybrid molecule combining the nAChR-binding properties of the 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine scaffold with a known AChE inhibitor pharmacophore could be a promising strategy for neurodegenerative diseases.
Combination with an Antidepressant Moiety: Since nAChRs are also implicated in mood regulation, hybridizing the scaffold with a serotonin (B10506) reuptake inhibitor (SSRI) or other antidepressant pharmacophore could lead to novel dual-action antidepressants.
Incorporation into Multivalent Ligands: Designing multivalent ligands where multiple 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine units are linked together can enhance binding affinity and selectivity for specific nAChR subtypes through the chelate effect. mdpi.com
The evaluation of these hybrid molecules would involve comprehensive pharmacological profiling to assess their activity at the intended targets, as well as their pharmacokinetic and metabolic properties.
Future Research Trajectories and Methodological Innovations
Integration of Multi-Omics Approaches in nAChR-Modulating Compound Research
The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the systems-level impact of nAChR modulators like 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine. nih.govmdpi.com The integration of these large-scale datasets can reveal novel molecular pathways and provide a deeper understanding of the pathophysiological changes underlying brain diseases. nih.gov In the context of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine, a multi-omics approach would transcend the study of its direct interaction with nAChRs to map the downstream consequences of this modulation across the entire biological system.
By applying transcriptomics, researchers could identify changes in gene expression in neuronal and non-neuronal cells following exposure to the compound. mdpi.com Proteomics would then allow for the quantification of corresponding changes in protein levels and post-translational modifications, which are crucial for cellular function. dovepress.com Furthermore, metabolomics could uncover alterations in metabolic pathways, providing a functional readout of the cellular state. mdpi.com Integrating these datasets can help identify previously unknown off-target effects, elucidate mechanisms of action, and discover biomarkers for compound activity. dovepress.com This holistic view is critical for advancing from a "one-size-fits-all" to a personalized medicine approach in neuropharmacology. dovepress.com
Table 1: Potential Multi-Omics Applications for 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine Research
| Omics Field | Research Application | Potential Insights |
| Genomics | Identify genetic variants influencing compound response. | Personalized medicine applications, patient stratification. |
| Transcriptomics | Profile changes in gene expression in response to the compound. | Elucidation of downstream signaling pathways and off-target effects. mdpi.com |
| Proteomics | Analyze alterations in protein expression and modifications. | Understanding functional changes in cellular machinery. dovepress.com |
| Metabolomics | Measure changes in small-molecule metabolites. | Functional readout of the compound's impact on cellular state. mdpi.com |
High-Throughput Screening (HTS) and High-Content Screening (HCS) Applications
High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for the discovery and characterization of novel compounds. dovepress.com For a molecule like 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine, these technologies offer a means to rapidly screen extensive libraries of analogues to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov HTS assays, such as those measuring ion flux or membrane potential, can be used to assess the activity of thousands of compounds on specific nAChR subtypes in a short period. nih.gov
HCS, which combines automated microscopy with sophisticated image analysis, provides a more nuanced view by simultaneously measuring multiple cellular parameters. For instance, an HCS campaign could assess the effects of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine analogues on neurite outgrowth, synaptic protein expression, and cellular morphology in cultured neurons. This multi-parametric approach allows for a more comprehensive understanding of a compound's cellular effects and can help to identify compounds with desirable functional profiles while flagging those with potential toxicity early in the drug discovery process. The development of robust HTS and HCS assays is essential for efficiently navigating the vast chemical space around the 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine scaffold.
Development of Advanced In Vitro Models (e.g., Organoids, 3D Bioprinted Tissues) for nAChR Studies
Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of the human brain. researchgate.net The development of advanced in vitro models, such as brain organoids and 3D bioprinted tissues, represents a significant leap forward for neuropharmacological research. researchgate.net These models offer a more physiologically relevant context for studying the effects of nAChR modulators like 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine.
Brain organoids, derived from human pluripotent stem cells, self-assemble into three-dimensional structures that mimic aspects of early human brain development, including the formation of different brain regions and neuronal migration. Studying the effects of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine in brain organoids could provide insights into its influence on neurodevelopmental processes and its potential to modulate neural circuit function in a more complex, tissue-like setting. Similarly, 3D bioprinting allows for the precise, layer-by-layer construction of neural tissues with defined cellular compositions and architectures, offering a high degree of control and reproducibility for drug screening applications. The use of these advanced models can enhance the predictive validity of preclinical studies and bridge the gap between in vitro findings and clinical outcomes.
Table 2: Comparison of In Vitro Models for Studying 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine
| Model Type | Key Advantages | Limitations |
| 2D Cell Culture | High-throughput, cost-effective, reproducible. | Lacks physiological complexity and cell-cell interactions. researchgate.net |
| Brain Organoids | Mimics brain development and regionalization, human-specific. | Variability, lack of vascularization and microglia. |
| 3D Bioprinted Tissues | Precise control of architecture, scalable, reproducible. | Complexity of bio-ink formulation, maintaining long-term viability. |
Exploration of Emerging Targets and Pathways Modulated by nAChR Ligands
While 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine is known to target nAChRs, the full spectrum of its biological effects may involve other targets and signaling pathways. Future research should aim to explore these emerging avenues. For instance, nAChRs are known to interact with and modulate the function of other neurotransmitter systems, and they can also signal through metabotropic pathways independent of ion channel function. Investigating how 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine influences these downstream signaling cascades, such as those involving ERK and CREB which are linked to memory formation, is a crucial next step.
Furthermore, the role of nAChRs in non-neuronal cells within the brain, such as microglia and astrocytes, is an area of growing interest. These cells play a critical role in neuroinflammation and brain homeostasis. Exploring the effects of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine on these cell types could uncover novel mechanisms related to neuroprotection and immunomodulation. The identification of these additional targets and pathways will be instrumental in understanding the compound's complete pharmacological profile and may open up new therapeutic indications.
Interdisciplinary Collaborations for Translational Research in Neuropharmacology
The journey of a compound like 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine from a laboratory curiosity to a clinical therapeutic is a complex process that necessitates extensive collaboration. Bridging the gap between basic science and clinical application requires a concerted effort from experts across multiple disciplines. Chemists are needed to synthesize novel analogues with improved properties, while molecular and cellular biologists can characterize their mechanisms of action. nih.gov
Pharmacologists and behavioral scientists are essential for evaluating the compound's effects in preclinical models of disease. Furthermore, collaboration with clinicians and experts in neuroimaging can facilitate the design of translational studies to assess the compound's efficacy in humans. For example, the development of radiolabeled versions of 3-((2s)-Pyrrolidin-2-yl)-5-methylpyridine analogues for use in Positron Emission Tomography (PET) would allow for the direct visualization and quantification of nAChR engagement in the living human brain, providing invaluable data for clinical trials. nih.gov Such interdisciplinary synergy is the cornerstone of successful translational research in neuropharmacology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((2S)-pyrrolidin-2-yl)-5-methylpyridine, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via diastereoselective methods, as demonstrated in analogous pyrrolidine derivatives (e.g., methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates). Key steps include:
- Chiral Pool Synthesis : Starting from (2S)-pyrrolidine precursors to preserve stereochemistry.
- Coupling Reactions : Pyridine ring formation via Suzuki-Miyaura or Negishi cross-coupling, using palladium catalysts .
- Optimization : Temperature (60–100°C) and solvent polarity (e.g., DMF vs. THF) critically impact enantiomeric excess (ee). For example, THF improves stereochemical control due to reduced side reactions .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : Assign pyrrolidine and pyridine proton environments (e.g., δ 2.5–3.5 ppm for pyrrolidine protons, δ 8.0–8.5 ppm for pyridine protons) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, particularly for polymorph identification .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian, correlating with experimental UV-Vis spectra .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for pyrrolidine-pyridine hybrids?
- Methodological Answer : Discrepancies often arise from:
- Impurity Profiles : Trace solvents (e.g., residual DMSO) can skew assay results. Use LC-MS to verify purity (>98%) before biological testing .
- Receptor Binding Assays : Differences in cell lines (e.g., HEK293 vs. CHO) may alter efficacy. Standardize assays using a single cell type and control for off-target interactions (e.g., 5-HT2C receptor vs. other GPCRs) .
- Meta-Analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer : Focus on:
- Lipophilicity : Adjust logP via substituent modification (e.g., methyl vs. ethyl groups) to balance blood-brain barrier penetration and solubility. Use shake-flask assays to measure logP .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Introduce fluorination or deuteriation at vulnerable sites (e.g., pyrrolidine C-H bonds) to prolong half-life .
- In Silico Modeling : Tools like SwissADME predict absorption and CYP450 interactions .
Q. What experimental designs resolve stereochemical instability during long-term storage?
- Methodological Answer :
- Storage Conditions : Test stability under inert gas (N₂/Ar) vs. ambient air. Pyrrolidine rings are prone to oxidation; antioxidants (e.g., BHT) or low-temperature storage (-20°C) mitigate degradation .
- Accelerated Stability Studies : Use thermal stress (40–60°C) and humidity chambers (75% RH) to simulate aging. Monitor racemization via polarimetry at intervals .
- Formulation : Encapsulation in cyclodextrins or liposomes enhances stability in aqueous media .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variability stems from:
- Catalyst Batches : Pd(PPh₃)₄ activity varies between suppliers. Pre-test catalyst efficacy via model reactions .
- Scaling Effects : Lab-scale (mg) vs. pilot-scale (g) synthesis may alter mixing efficiency. Use flow chemistry for reproducibility .
- Byproduct Formation : Monitor intermediates via TLC/GC-MS. Optimize quenching steps (e.g., rapid cooling) to minimize side products .
Safety and Handling
Q. What precautions are essential for handling pyrrolidine-pyridine derivatives in lab settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. These compounds often cause skin/eye irritation (GHS Category 2) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation (respiratory system target organ) .
- Spill Management : Absorb with vermiculite; avoid water to prevent exothermic reactions. Dispose as hazardous waste (WGK 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
